1-Cyclohexylcyclopentan-1-amine
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Overview
Description
1-Cyclohexylcyclopentan-1-amine is an organic compound with the molecular formula C11H21N It is characterized by a cyclohexyl group attached to a cyclopentane ring, with an amine group (-NH2) bonded to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexylcyclopentanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method involves the alkylation of cyclopentylamine with cyclohexyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines.
Scientific Research Applications
1-Cyclohexylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the cyclopentane ring.
Cyclopentylamine: Similar structure but lacks the cyclohexyl group.
1-Cyclohexyl-2-aminopropane: Contains an additional carbon in the chain.
Uniqueness: 1-Cyclohexylcyclopentan-1-amine is unique due to its dual ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are desired .
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-cyclohexylcyclopentan-1-amine |
InChI |
InChI=1S/C11H21N/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h10H,1-9,12H2 |
InChI Key |
FBACRGYFOGPVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCCC2)N |
Origin of Product |
United States |
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